molecular formula C10H19BrO2 B1266200 10-Bromodecanoic acid CAS No. 50530-12-6

10-Bromodecanoic acid

Cat. No. B1266200
CAS RN: 50530-12-6
M. Wt: 251.16 g/mol
InChI Key: PGVRSPIEZYGOAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 10-bromodecanoic acid has been reported through various methods, including bromination reactions of fatty acids or their derivatives. For instance, an improved synthetic method involves the reaction of 10-bromodecanoic acid with methanol to produce methyl 10-bromodecanoate, which is then treated with sodium p-nitrophenolate to produce the ester, followed by hydrolysis to obtain p-nitrophenoxydecanoic acid with an yield rate of 71.6% (Y. Jian & Lin Dong, 2006). Another method for synthesizing brominated fatty acids, including 10-bromodecanoic acid, involves the use of N-bromosuccinimide (NBS) as a brominating agent, demonstrating the versatility of bromination techniques (Ya-Ting Jiang et al., 2018).

Molecular Structure Analysis

The molecular structure of 10-bromodecanoic acid, like other brominated fatty acids, features a long carbon chain with a bromine atom attached, significantly influencing its reactivity and physical properties. Studies on similar compounds have utilized various spectroscopic methods, including UV-VIS, ^1H NMR, and ^13C NMR, to analyze the structure and confirm the identity of synthesized products (Y. Jian & Lin Dong, 2006).

Scientific Research Applications

  • Synthetic Method Improvement

    • 10-Bromodecanoic acid was used in the improved synthesis of p-nitrophenoxydecanoic acid. This process involved reacting 10-bromodecanoic acid with methanol to produce methyl 10-bromodecanoate, which was then treated with sodium p-nitrophenolate to produce ester, followed by hydrolysis with immobilized lipase to obtain p-nitrophenoxydecanoic acid. This method achieved an yield rate of 71.6% (Y. Jian & Lin Dong, 2006).
  • Quantum Dot Targeting

    • In a method for targeting quantum dots to specific proteins on living cells, Escherichia coli lipoic acid ligase site-specifically attached 10-bromodecanoic acid onto a recognition sequence fused to a protein of interest. Quantum dots derivatized with HaloTag then reacted with the ligated bromodecanoic acid to form a covalent adduct. This method was used for two-color quantum dot visualization and single-molecule tracking of proteins like neurexin (Daniel S. Liu et al., 2012).
  • Gene Transfer Efficiency Enhancement

    • Alkyl-oligoamine derivatives of low-toxicity polyethylenimine (PEI) were synthesized to enhance hydrophobicity while preserving primary amine content. 10-Bromodecanoic acid was used in this modification process. These modified PEIs showed increased transfection efficiency in murine neuroblastoma cells, indicating that hydrophobic modification of low-toxicity PEI without reduction in primary amine content is effective for improving transfection efficiency of polycation-based non-viral vectors (A. Dehshahri et al., 2009).
  • Synthesis of Functional Monomers

    • A betaine-type zwitterionic compound with a long hydrophilic carbon chain was synthesized from 10-Bromodecanoic Acid. This compound was copolymerized with acrylamide (AM) and characterized by FT-IR. Such monomers have potential applications in creating unique polymer structures with specific properties (Zhuang Hong & Yu Tao, 2006).
  • Flotation and Adsorption in Mineral Processing

    • A study on the flotation of quartz mineral using α-Bromodecanoic acid (α-BDA) revealed that this compound, when used with an activator Ca(II), exhibited excellent performance in the recovery of quartz. This research provided insights into the adsorption mechanism of α-BDA on quartz surfaces, which is crucial for understanding and improving mineral processing techniques (Binbin Luo et al., 2015).
  • Surfactant Synthesis from Palm Oil Derivative

    • Research focused on synthesizing new surfactants from palm oil fatty acids utilized 10-bromo-octadecanoic acid. This compound was synthesized through hydrobromination of oleic acid, followed by reaction with ethane-1,2-dithiol and butane-1,2-dithiol. These surfactants could have applications in stabilizing nanomaterials (S.C. Goh et al., 2011).
  • Recovery of Metals from Sulfate Media

    • A study on the recovery of gallium and indium from sulfate media used 2-bromodecanoic acid as a carrier in supported liquid membranes. This research contributed to the development of effective methods for the separation and recovery of valuable metals from industrial waste streams (M. Teramoto et al., 1993).

Safety And Hazards

10-Bromodecanoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use personal protective equipment .

properties

IUPAC Name

10-bromodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVRSPIEZYGOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198540
Record name 10-Bromodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Bromodecanoic acid

CAS RN

50530-12-6
Record name 10-Bromodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050530126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Bromodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Bromodecanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
254
Citations
RG Woolford - Canadian Journal of Chemistry, 1962 - cdnsciencepub.com
… After drying over anhydrous magnesium sulphate and removal of the ether, the residue was fractionated to yield 10-bromodecanoic acid (34.5 g, 65%), bp 134-138" (0.3 mm), mp 37-38"…
Number of citations: 36 cdnsciencepub.com
M Hashemi, H Sahraie Fard, S Amel Farzad… - Nanomedicine …, 2013 - nmj.mums.ac.ir
… PPI modified by 10-bromodecanoic acid at 50% grafting, showed significantly higher gene … Overall, modification of PPI with 50% primary amines grafting with 10bromodecanoic acid …
Number of citations: 22 nmj.mums.ac.ir
DS Liu, WS Phipps, KH Loh, M Howarth, AY Ting - ACS nano, 2012 - ACS Publications
… the longer 11-bromoundecanoic acid, 10-bromodecanoic acid (10-Br) produced the highest … experiments, we used the adenylate ester of 10-bromodecanoic acid (10-Br-AMP, structure …
Number of citations: 70 pubs.acs.org
S Askarian, R KazemiOskuee, K Abnous… - Journal of Torbat …, 2018 - eprints.thums.ac.ir
… The purpose of this study is to prepare new nano-carriers, by conjugating these two polymers via 10 carbon linkers (10-bromodecanoic acid), in order to take advantage of them and …
Number of citations: 2 eprints.thums.ac.ir
S Ayatollahi, Z Salmasi, M Hashemi, S Askarian… - The international journal …, 2017 - Elsevier
… Here we described a novel targeted delivery platform comprising modified PAMAM with 10-bromodecanoic acid (10C) and 10C-PEG for improvement of transfection efficiency, AS1411 …
Number of citations: 82 www.sciencedirect.com
H Maryam, F Hamideh Sahraie, F Sara Amel… - 2013 - pesquisa.bvsalud.org
… PPI modified by 10-bromodecanoic acid at 50% grafting, showed significantly higher gene … Overall, modification of PPI with 50% primary amines grafting with 10-bromodecanoic acid …
Number of citations: 0 pesquisa.bvsalud.org
S Ayatollahi, M Ramezani, K Abnous… - Research in …, 2012 - rps.mui.ac.ir
… however,grafting,10%,30%, 10 bromodecanoic acid and 10%,30% 16bromohexadecanoic acid to PAMAM G4 increased gene expression in this cell line but on the PAMAM G5 not had …
Number of citations: 0 rps.mui.ac.ir
FM Ariaee, M Hashemi, SA Farzad… - Iranian journal of …, 2016 - ncbi.nlm.nih.gov
… In the current study, PPI (G2 and G3) were first modified with 10-bromodecanoic acid to provide the carboxylate functional group which provided the possibility of further functionalization …
Number of citations: 6 www.ncbi.nlm.nih.gov
S Taghavi, A HashemNia, F Mosaffa, S Askarian… - Colloids and Surfaces B …, 2016 - Elsevier
… Either 6-bromohexanoic acid or 10-bromodecanoic acid was dissolved in the same solvent and added drop-wise to a stirring PEI solution at room temperature. Stirring was continued …
Number of citations: 70 www.sciencedirect.com
MA Azimifar, Z Salmasi, A Doosti… - Biotechnology …, 2021 - Wiley Online Library
… In this study, initially, 30% of the amine surface of PAMAM was substituted with 10-bromodecanoic acid to improve its transfection efficiency and diminish its cytotoxicity. Then, the low …
Number of citations: 14 aiche.onlinelibrary.wiley.com

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